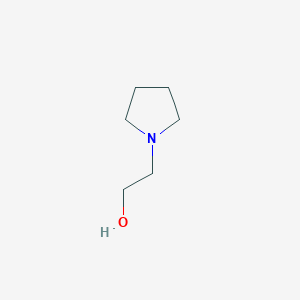

1-Pyrrolidineethanol

描述

属性

IUPAC Name |

2-pyrrolidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRDBODLCHKXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30727-31-2 (hydrochloride) | |

| Record name | Epolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70183733 | |

| Record name | Epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-88-6 | |

| Record name | 1-Pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2955-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrrolidin-1-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3D835XVCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pyrrolidineethanol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of 1-Pyrrolidineethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound, also known as N-(2-Hydroxyethyl)pyrrolidine, is an organic compound featuring a pyrrolidine ring substituted with an ethanol group.[1][2] It is a colorless to pale yellow liquid at room temperature and is utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-pyrrolidin-1-ylethanol | [2][3][4] |

| Synonyms | N-(2-Hydroxyethyl)pyrrolidine, Epolamine | [1][3] |

| CAS Number | 2955-88-6 | [1][3] |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| Boiling Point | 187-189 °C | [2] |

| Density | ~0.978 g/cm³ (at 20°C) | [2] |

| Solubility | Moderately soluble in water; miscible with alcohols, ether, and benzene. | [1][2] |

| SMILES | C(CO)N1CCCC1 | [1] |

| InChI | InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2 | [1][3] |

| InChIKey | XBRDBODLCHKXHI-UHFFFAOYSA-N | [1][3] |

Chemical Structure

The structure of this compound consists of a saturated five-membered nitrogen-containing heterocycle (pyrrolidine) where the nitrogen atom is bonded to the ethyl group of an ethanol molecule. The presence of the hydroxyl (-OH) group and the tertiary amine within the pyrrolidine ring are key functional groups that determine its chemical reactivity and physical properties.[1]

Experimental Protocols

The synthesis of pyrrolidine derivatives can be achieved through various methods, including multicomponent reactions which are highly efficient.[5] A common approach for synthesizing N-substituted pyrrolidines involves the reaction of pyrrolidine with an appropriate electrophile. For this compound, a plausible synthesis route is the reaction of pyrrolidine with 2-chloroethanol.

Protocol for Synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: Slowly add 2-chloroethanol (1.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and extract with an organic solvent like dichloromethane.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and solvent.

Protocol for Purification:

-

Extraction: The reaction mixture is typically subjected to an aqueous workup to remove water-soluble impurities. The product is then extracted into an organic solvent.

-

Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Filtration: The drying agent is removed by filtration.

-

Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.

-

Distillation: The crude product is purified by vacuum distillation to obtain pure this compound.

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and natural products.[6] While specific studies on the signaling pathways directly modulated by this compound are not extensively documented, its structural similarity to other bioactive pyrrolidine derivatives suggests potential areas of investigation.

One such area is the sphingosine kinase-1 (SphK1) signaling pathway. SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including inflammation, cell proliferation, and survival.[7] The SphK1/S1P/S1PR1 signaling axis has been implicated in various diseases, and inhibitors of this pathway are of significant therapeutic interest. Given that some pyrrolidine-containing compounds have been shown to interact with this pathway, it represents a plausible area for future research into the biological effects of this compound.

References

- 1. CAS 2955-88-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (CAS 2955-88-6) - Supplier for Research [benchchem.com]

- 3. This compound | C6H13NO | CID 76288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blocking SphK1/S1P/S1PR1 Signaling Pathway Alleviates Lung Injury Caused by Sepsis in Acute Ethanol Intoxication Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for 1-Pyrrolidineethanol (also known as 2-(1-pyrrolidinyl)ethanol), a key intermediate in the development of various pharmaceuticals. This document details the core synthetic routes, presents quantitative data for comparative analysis, and includes detailed experimental protocols and reaction mechanisms to support research and development efforts.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the pharmaceutical industry. Its structure, featuring a pyrrolidine ring and a primary alcohol, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules. The synthesis of this compound can be achieved through several pathways, each with distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide will focus on the most prevalent and industrially relevant synthetic methods.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds via the N-alkylation of pyrrolidine. The two most common and industrially significant methods involve the reaction of pyrrolidine with either ethylene oxide or a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

Reaction of Pyrrolidine with Ethylene Oxide

The reaction of pyrrolidine with ethylene oxide is a widely used industrial method for the production of this compound. This reaction is an example of a nucleophilic ring-opening of an epoxide.

Mechanism: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and the formation of a zwitterionic intermediate. Subsequent proton transfer, typically from a solvent molecule or another amine molecule, neutralizes the charges to yield the final product, this compound. The reaction is often catalyzed by water or carried out in the absence of a solvent at elevated temperatures and pressures.[1]

Reaction of Pyrrolidine with 2-Haloethanols

Another common laboratory and industrial synthesis involves the N-alkylation of pyrrolidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction is a classic example of a nucleophilic substitution.

Mechanism: The reaction proceeds via an SN2 mechanism. The nucleophilic nitrogen of pyrrolidine attacks the carbon atom bonded to the halogen. This attack occurs from the backside, leading to the displacement of the halide ion (chloride or bromide) as a leaving group and the simultaneous formation of a new carbon-nitrogen bond. A base is often added to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis pathways of this compound, allowing for a direct comparison of the methods.

| Synthesis Pathway | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethoxylation | Pyrrolidine, Ethylene Oxide | Water | 100-120 | - | High | [1] |

| N-Alkylation | Pyrrolidine, 2-Bromoethanol | Tetrahydrofuran | Reflux | 36 | 83 | N/A |

| N-Alkylation | Pyrrolidine, 2-Chloroethanol | Toluene | Reflux | 3 | Moderate | [2] |

Note: The yield for the reaction with 2-chloroethanol is described as "moderate" in the available literature, without a specific percentage provided.

Detailed Experimental Protocols

Synthesis of this compound from Pyrrolidine and 2-Bromoethanol

Procedure:

-

Dissolve pyrrolidine (10 mmol, 0.835 mL) and 2-bromoethanol (4.0 mmol, 0.28 mL) in tetrahydrofuran (THF, 10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 36 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (10:1 v/v), to afford this compound as a brown oil (yield: 83%).

General Procedure for the Synthesis of this compound from Pyrrolidine and 2-Chloroethanol

While a specific protocol for the direct synthesis of this compound from 2-chloroethanol was not detailed in the searched literature, a general procedure can be inferred from similar reactions.[2][3]

Hypothetical Procedure:

-

To a reaction flask, add pyrrolidine (2 mol), 2-chloroethanol (1 mol), and a suitable solvent such as toluene.

-

Add a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloric acid that will be formed.

-

Heat the mixture to reflux temperature and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the salt byproduct.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Conclusion

The synthesis of this compound can be effectively achieved through the N-alkylation of pyrrolidine with either ethylene oxide or a 2-haloethanol. The choice of synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and available equipment. The reaction with ethylene oxide is generally favored for large-scale industrial production due to its atom economy, while the reaction with 2-haloethanols provides a reliable method for laboratory-scale synthesis. This guide provides the fundamental knowledge required for researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their needs. Further optimization of reaction conditions may be necessary to achieve desired yields and purity levels for specific applications.

References

Spectroscopic Profile of 1-Pyrrolidineethanol: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Pyrrolidineethanol (CAS No: 2955-88-6), a key intermediate in pharmaceutical and chemical synthesis.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, also known as 2-(pyrrolidin-1-yl)ethanol. The data presented is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound in their work.

Chemical Structure and Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₆H₁₃NO.[1] It is characterized by a pyrrolidine ring attached to an ethanol group. This structure imparts moderate water solubility and basic properties due to the nitrogen atom in the pyrrolidine ring.

Synonyms: 2-(pyrrolidin-1-yl)ethanol, N-(2-Hydroxyethyl)pyrrolidine IUPAC Name: 2-pyrrolidin-1-ylethanol Molecular Formula: C₆H₁₃NO CAS Number: 2955-88-6

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~2.7 | Triplet | 2H | -N-CH₂-CH₂- |

| ~2.5 | Multiplet | 4H | -N-CH₂- (Pyrrolidine ring) |

| ~1.7 | Multiplet | 4H | -CH₂-CH₂- (Pyrrolidine ring) |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~60 | -CH₂-OH |

| ~58 | -N-CH₂-CH₂- |

| ~54 | -N-CH₂- (Pyrrolidine ring) |

| ~23 | -CH₂-CH₂- (Pyrrolidine ring) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 2960-2850 | Strong | C-H Stretch (Aliphatic) |

| 1465 | Medium | C-H Bend (Methylene) |

| 1120-1040 | Strong | C-O Stretch (Primary Alcohol) |

| 1180-1020 | Medium | C-N Stretch (Tertiary Amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The major fragment ions observed in the electron ionization (EI) mass spectrum of this compound are listed below.

| m/z | Relative Intensity | Possible Fragment |

| 115 | Low | [M]⁺ (Molecular Ion) |

| 84 | High | [C₅H₁₀N]⁺ |

| 55 | Medium | [C₄H₇]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube to a final volume of approximately 0.6-0.7 mL. The solution must be homogeneous and free of any solid particles.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve high homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation: For a neat liquid sample like this compound, a drop of the liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried after the measurement.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile liquids. The sample is vaporized in the injector port of the GC.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion. This high-energy process also leads to fragmentation of the molecular ion.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical and chemical properties of N-(2-Hydroxyethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)pyrrolidine is a versatile heterocyclic compound with significant applications in the pharmaceutical, agrochemical, and materials science sectors. Its unique molecular structure, featuring a pyrrolidine ring and a primary alcohol functional group, imparts a desirable combination of stability, reactivity, and solubility. This technical guide provides a comprehensive overview of the physical and chemical properties of N-(2-Hydroxyethyl)pyrrolidine, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications, particularly in the realm of drug development.

Physical and Chemical Properties

The physicochemical properties of N-(2-Hydroxyethyl)pyrrolidine are fundamental to its application in various chemical syntheses and formulations. A summary of these properties is presented below.

Physical Properties

The key physical characteristics of N-(2-Hydroxyethyl)pyrrolidine are summarized in Table 1. It is a clear, slightly yellow to brown liquid at room temperature and is partly soluble in water, with good solubility in organic solvents like alcohol, ether, and benzene.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 2955-88-6 |

| Appearance | Clear, slightly yellow to brown liquid |

| Boiling Point | 79-81 °C at 13 mmHg |

| Melting Point | 205 °C (decomposes) |

| Density | 0.985 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4713 - 1.4743 |

| Flash Point | 56 °C (133 °F) |

| Vapor Pressure | 0.311 mmHg at 25 °C |

| Solubility | Partly soluble in water; Soluble in alcohol, ether, benzene |

Data compiled from multiple sources.[1][5]

Chemical Properties

The chemical characteristics and stability of N-(2-Hydroxyethyl)pyrrolidine are detailed in Table 2. The compound is stable under normal temperature and pressure.[2]

| Property | Value |

| Synonyms | 1-Pyrrolidinoethanol, Epolamine, 2-Pyrrolidin-1-ylethanol |

| Hazard Class | 3.2 (Flammable Liquid) |

| Stability | Stable under recommended storage conditions |

| Incompatible Materials | Strong oxidizing agents |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx) |

Data compiled from multiple sources.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, purification, and analysis of N-(2-Hydroxyethyl)pyrrolidine. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.

Synthesis of N-(2-Hydroxyethyl)pyrrolidine

A common synthetic route to N-substituted pyrrolidines involves the reductive amination of a suitable precursor. The following is a representative protocol based on the synthesis of a structurally similar compound.

Objective: To synthesize N-(2-Hydroxyethyl)pyrrolidine via reductive amination.

Materials:

-

γ-Butyrolactone

-

Ethanolamine

-

Hydrogen gas (H₂)

-

Ruthenium on carbon (Ru/C) catalyst

-

Methanol (solvent)

-

Pressure reactor

-

Filtration apparatus

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

In a glass-lined pressure reactor, dissolve γ-butyrolactone in methanol.

-

Add an equimolar amount of ethanolamine to the solution.

-

Carefully add a catalytic amount of 5% Ru/C to the mixture.

-

Seal the reactor and flush thoroughly with nitrogen gas before pressurizing with hydrogen to approximately 1000 psi.

-

Heat the reactor to 100°C while shaking or stirring vigorously for 4-6 hours.

-

After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Ru/C catalyst.

-

The resulting filtrate, containing the crude N-(2-Hydroxyethyl)pyrrolidine, can then be analyzed by GC-MS to confirm product formation and assess purity before proceeding to purification.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, solvent, and byproducts. Distillation is a suitable method for this purpose.

Objective: To purify crude N-(2-Hydroxyethyl)pyrrolidine by vacuum distillation.

Materials:

-

Crude N-(2-Hydroxyethyl)pyrrolidine

-

Distillation apparatus with a vacuum pump

-

Heating mantle

-

Collection flasks

Procedure:

-

Set up the distillation apparatus for vacuum distillation. Ensure all glass joints are properly sealed.

-

Transfer the crude N-(2-Hydroxyethyl)pyrrolidine into the distillation flask.

-

Begin heating the flask gently with a heating mantle.

-

Gradually reduce the pressure in the system using a vacuum pump.

-

Collect the fraction that distills at 79-81 °C under a pressure of 13 mmHg. This fraction corresponds to the purified N-(2-Hydroxyethyl)pyrrolidine.

-

Store the purified liquid in a tightly sealed container in a cool, dry, and well-ventilated area.

Analytical Methods

The identity and purity of N-(2-Hydroxyethyl)pyrrolidine are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyrrolidine ring and the hydroxyethyl side chain.[6][7]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the tertiary amine.

Applications in Research and Drug Development

N-(2-Hydroxyethyl)pyrrolidine is a valuable building block in organic synthesis and has found numerous applications across various industries.[1][2]

Caption: Logical relationship of N-(2-Hydroxyethyl)pyrrolidine's applications.

Pharmaceutical Synthesis and Drug Delivery

A significant application of N-(2-Hydroxyethyl)pyrrolidine is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is used to form the epolamine salt of diclofenac, known as Diclofenac Epolamine. This salt exhibits greater water solubility and improved cutaneous absorption compared to other forms of diclofenac, making it effective in topical formulations for pain relief.[8]

The compound's properties also make it a candidate for use in drug delivery systems. Its ability to enhance the solubility and bioavailability of certain drugs is an area of active research.[1] The mild detergent-like properties observed when it forms salts, such as with diclofenac, suggest its potential in developing novel pharmaceutical formulations like mixed micelles for targeted drug delivery.[8]

Agrochemicals and Dyestuffs

N-(2-Hydroxyethyl)pyrrolidine serves as an important raw material and intermediate in the synthesis of various agrochemicals and dyestuffs, leveraging the reactivity of its pyrrolidine and hydroxyl functionalities.[1][2]

Material Science and Other Applications

In polymer chemistry, it can be used as a monomer to produce specialty polymers with unique properties.[1] Its use as a co-solvent in coatings, inkjet formulations, and for electronics processing has also been noted.[9][10] In cosmetic formulations, it is valued for its moisturizing properties.[1]

Synthesis and Workflow Visualization

The synthesis of N-(2-Hydroxyethyl)pyrrolidine is a multi-step process that requires careful control of reaction conditions. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of N-(2-Hydroxyethyl)pyrrolidine.

Safety and Handling

N-(2-Hydroxyethyl)pyrrolidine is classified as a flammable liquid and vapor.[7] Appropriate safety precautions must be taken during its handling and storage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge. Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. In case of eye contact, flush with water. If swallowed, do not induce vomiting and seek medical attention.

This guide is intended for informational purposes only. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(2-Hydroxyethyl)pyrrolidine, 97% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(2-Hydroxyethyl)pyrrolidine, 97% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. N-(2-Hydroxyethyl)pyrrolidine(2955-88-6) 1H NMR [m.chemicalbook.com]

- 7. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6 - iChemical [ichemical.com]

- 8. Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. products.basf.com [products.basf.com]

- 10. products.basf.com [products.basf.com]

An In-depth Technical Guide to 1-Pyrrolidineethanol (CAS 2955-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidineethanol, with the CAS number 2955-88-6, is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group at the nitrogen atom. Also known by synonyms such as N-(2-Hydroxyethyl)pyrrolidine and Epolamine, this compound serves as a crucial building block in organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, makes it a versatile intermediate in the development of a wide array of more complex molecules, most notably in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, with a particular focus on its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Diclofenac Epolamine.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory and industrial applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2955-88-6 | [1][2][3] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [2] |

| IUPAC Name | 2-(pyrrolidin-1-yl)ethanol | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 187-189 °C | [5] |

| Density | 0.985 g/mL at 25 °C | [4] |

| Flash Point | 56 °C (closed cup) | [2] |

| Solubility | Partly soluble in water; soluble in alcohol, ether, and benzene. | [6] |

| Refractive Index | 1.4713 | [4] |

Table 2: Safety and Hazard Information for this compound

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS02: Flammable | [4] |

| GHS Signal Word | Warning | [4] |

| Hazard Statements | H226: Flammable liquid and vapor | [4] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed. | [2] |

| Incompatible Materials | Strong oxidizing agents | [7] |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx) | [7] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its nucleophilic pyrrolidine nitrogen and its primary hydroxyl group.[8] The lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile, readily participating in reactions such as alkylations and acylations. The hydroxyl group can undergo esterification, etherification, and oxidation reactions.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of ethylene oxide by pyrrolidine. This reaction is a classic example of an alkoxylation reaction. While a specific, detailed, and publicly available experimental protocol for this exact transformation is not readily found in the searched literature, a general and plausible procedure based on the known reactivity of secondary amines with epoxides is provided below. This protocol should be considered a general guideline and may require optimization for specific laboratory conditions.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Pyrrolidine

-

Ethylene oxide

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

An acidic or basic catalyst (optional, reaction can proceed without)

-

Standard laboratory glassware for reactions under controlled temperature

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with pyrrolidine and a suitable solvent. The flask is cooled in an ice bath to maintain a low temperature.

-

Addition of Ethylene Oxide: Ethylene oxide, either as a gas or a cooled liquid, is added dropwise to the stirred solution of pyrrolidine. The addition rate should be carefully controlled to manage the exothermic nature of the reaction and maintain the temperature below a specified limit (e.g., 10-20 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Note: Ethylene oxide is a toxic and flammable gas. This procedure should only be carried out by trained personnel in a properly equipped laboratory with appropriate safety precautions.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows for its incorporation into larger molecules to modify their physicochemical properties, such as solubility and bioavailability.

Synthesis of Diclofenac Epolamine

A prominent example of its application is in the synthesis of Diclofenac Epolamine, a salt of the widely used NSAID diclofenac. The epolamine salt form significantly enhances the water solubility and skin permeability of diclofenac, making it particularly suitable for topical formulations for the relief of pain and inflammation.[2][3]

The synthesis involves a simple acid-base reaction where the basic nitrogen of this compound (Epolamine) deprotonates the carboxylic acid group of diclofenac to form the corresponding salt.

Caption: Formation of Diclofenac Epolamine.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself has significant intrinsic biological activity or directly participates in specific signaling pathways. Its biological relevance is primarily as a precursor to pharmacologically active molecules. The biological activity of Diclofenac Epolamine, however, is well-characterized and stems from the diclofenac moiety.

Mechanism of Action of Diclofenac

Diclofenac is a potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, diclofenac reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

The signaling pathway affected by diclofenac is depicted in the following diagram:

Caption: Diclofenac's inhibition of the COX pathway.

Conclusion

This compound (CAS 2955-88-6) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. While it does not appear to possess intrinsic biological activity, its utility as a building block for enhancing the properties of active pharmaceutical ingredients, such as in Diclofenac Epolamine, is well-established. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for researchers and professionals involved in drug development and organic synthesis. Future research may explore other potential applications of this compound, leveraging its unique structural features.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(2-Hydroxyethyl)pyrrolidine CAS 2955-88-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-(2-Hydroxyethyl)pyrrolidine 97 2955-88-6 [sigmaaldrich.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. ballestra.com [ballestra.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

The Pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide to the Diverse Biological Activities of Pyrrolidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its unique stereochemical and physicochemical properties, including structural rigidity, hydrophilicity, and basicity, make it a "privileged scaffold" frequently incorporated into a vast array of natural products and synthetic pharmacologically active agents.[1][2][3] This guide provides an in-depth overview of the significant biological activities exhibited by pyrrolidine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. It serves as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to aid in ongoing drug discovery and development efforts.

Anticancer Activity: Targeting Proliferation and Metastasis

Pyrrolidine derivatives have emerged as a significant class of compounds with potent anti-proliferative activities against a multitude of cancer cell lines.[1][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell growth to the induction of apoptosis and the disruption of signaling pathways critical for tumor metastasis.[1]

Quantitative Anticancer Activity

The cytotoxic potential of various pyrrolidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, determined through assays such as the MTT assay. Lower IC₅₀ values are indicative of greater potency. A summary of the anticancer activities of representative pyrrolidine derivatives is presented below.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spirooxindole-pyrrolidine | Spirooxindole-pyrrolidine 1b | HCT116 (Colon) | 8.5 | [1] |

| N-Arylpyrrolidine-2,5-dione | N-Arylpyrrolidine-2,5-dione 2b | MCF-7 (Breast) | 3.1 | [1] |

| Pyrrolidinone-hydrazone | Pyrrolidinone-hydrazone 3b | IGR39 (Melanoma) | 2.5 | [1] |

| Spiropyrrolidine-thiazolo-oxindole | Dibromo, 4-bromophenyl substituted | HepG2 (Liver) | 0.80 ± 0.10 | [5] |

| Spiropyrrolidine-thiazolo-oxindole | Dibromo, 2,4-dichlorophenyl substituted | HepG2 (Liver) | 0.85 ± 0.20 | [5] |

| Tetrazolopyrrolidine-1,2,3-triazole | Compound 7a | HeLa (Cervical) | 0.32 ± 1.00 | [6] |

| Pyrrolidine-Chalcone | Compound 3FP | MDA-MB-468 (Breast) | 25 | [7] |

| Pyrrolidine-Copper(II) Complex | Copper complex 37a | SW480 (Colon) | 0.99 ± 0.09 | [5] |

Mechanism of Action: CXCR4 Inhibition

A key mechanism implicated in cancer metastasis involves the CXCL12-CXCR4 signaling axis.[8][9] The chemokine receptor CXCR4 is often overexpressed in various cancers, and its activation by the ligand CXCL12 promotes tumor cell migration, invasion, and survival.[1][8][10] Certain pyrrolidine-containing derivatives have been designed as potent antagonists of the CXCR4 receptor, effectively inhibiting this metastatic pathway.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Objective: To determine the IC₅₀ value of a test pyrrolidine derivative against a cancer cell line.

Materials:

-

Test pyrrolidine derivative

-

Cancer cell line (e.g., HCT116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells in their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include untreated and vehicle control wells.

-

Incubation: Incubate the plate for a specified period, typically 24-72 hours, depending on the cell line and compound characteristics.[12]

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7][13][14] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7][13]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker.[7]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value.

Antimicrobial Activity: Combating Bacterial Resistance

Pyrrolidine derivatives represent a promising class of antimicrobial agents, demonstrating efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.[8][15] The rise of antibiotic-resistant bacterial infections presents a major global health threat, driving the search for novel synthetic molecules like those derived from the pyrrolidine scaffold.[8][15]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyrrolidine derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolidine-Thiazole | Compound 51a | S. aureus | 30.53 ± 0.42 | [10] |

| Sulfonylamino Pyrrolidine | Compound 38 | S. aureus | 3.11 | [10] |

| Sulfonylamino Pyrrolidine | Compound 38 | P. aeruginosa | 5.82 | [10] |

| Spirooxindole Pyrrolidine | Compound 44 (antifungal) | C. albicans | 4 | [10] |

| Pyrrolidine-Chalcone | Compound 3BP | S. aureus | 0.025 | [7] |

| Spiropyrrolidine | Compound 5a | S. aureus | 3.9 | [14] |

| Pyrrolidine-2,5-dione | Compound 5a | E. faecalis | 0.25 (µM) | [16] |

| Pyrrolidine-2,5-dione | Compound 5g | E. faecalis | 0.25 (µM) | [16] |

Mechanism of Action: DNA Gyrase Inhibition

A critical target for antibacterial agents is the enzyme DNA gyrase (and the related topoisomerase IV), which is essential for bacterial DNA replication, transcription, and repair.[1] Pyrrolamide derivatives, a class of pyrrolidine-containing compounds, act as competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.[17][18]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Objective: To determine the MIC of a test pyrrolidine derivative against a specific bacterial strain.

Materials:

-

Test pyrrolidine derivative

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrrolidine derivative. Perform two-fold serial dilutions of the compound in MHB directly in the wells of a 96-well plate. Typically, 100 µL of serially diluted compound is added to each well.[19]

-

Inoculum Preparation: From a fresh culture, suspend bacterial colonies in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[19] This standardized suspension must then be diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[19]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

-

Result Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19] The results can also be read using a plate reader by measuring absorbance.

Anti-inflammatory and Neuroprotective Activities

Beyond their antimicrobial and anticancer effects, pyrrolidine derivatives exhibit a range of other important biological activities, including anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity via COX Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[19] Pyrrolidine derivatives have been investigated as inhibitors of COX-1 and COX-2. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.

| Compound Class | COX Isoform | IC₅₀ (µM) | Reference |

| Pyrrolidine-2,5-dione (Benzyl derivative 11) | COX-2 | 5.79 | |

| Pyrrolidine-2,5-dione (Compound 44) | COX-2 | 50.93 | |

| Pyrrolidine-2,5-dione (Compound 6) | COX-2 | 11.96 |

A key inflammatory signaling cascade is the NF-κB pathway, which is activated by pro-inflammatory cytokines like TNFα and IL-1.[3] This pathway's inhibition is a target for anti-inflammatory drug development.

Neuroprotective Effects in Ischemic Stroke Models

Certain pyrrolidine derivatives have demonstrated significant neuroprotective effects, particularly in models of ischemic stroke.[5] A common mechanism for this neuroprotection is the blockade of neuronal sodium channels, which can prevent excitotoxicity following an ischemic event. The efficacy of these compounds is often evaluated in vivo using the transient middle cerebral artery occlusion (MCAO) model, which mimics focal cerebral ischemia in rodents.[1]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard in vivo procedure to induce and evaluate treatments for ischemic stroke.

Objective: To evaluate the neuroprotective effect of a pyrrolidine derivative in a rat or mouse model of focal cerebral ischemia.

Materials:

-

Anesthetized rat or mouse

-

Surgical tools (forceps, scissors, micro-clips)

-

Nylon monofilament suture (e.g., 4-0 for rats) with a blunted, coated tip

-

Heating pad to maintain body temperature

-

Test pyrrolidine derivative and vehicle

Procedure:

-

Anesthesia: Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain a body temperature of 37°C.[15]

-

Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).[4]

-

Vessel Ligation: Ligate the distal end of the ECA permanently. Place a temporary ligature around the CCA.

-

Filament Insertion: Make a small incision in the ECA stump. Insert the coated nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating it has occluded the origin of the middle cerebral artery (MCA).[4][6] The distance is typically 9-10 mm in mice.[6]

-

Occlusion Period: Keep the filament in place for the desired occlusion period (e.g., 30-90 minutes) to induce ischemia.[15]

-

Reperfusion: For a transient MCAO model, re-anesthetize the animal and gently withdraw the filament to allow for reperfusion of the MCA territory.[6]

-

Compound Administration: The test compound can be administered before, during, or after the ischemic event, depending on the study design.

-

Neurological Assessment: After recovery, assess neurological deficits at various time points. The extent of brain infarction can be quantified post-mortem using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).[6]

Conclusion

The pyrrolidine scaffold is a remarkably versatile and valuable component in the design of novel therapeutic agents. Derivatives incorporating this ring system have demonstrated a broad and potent spectrum of biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ability to modify the pyrrolidine ring at multiple positions allows for the fine-tuning of pharmacological properties and target specificity. The continued exploration of pyrrolidine chemistry, guided by the robust experimental protocols and mechanistic understanding outlined in this guide, holds immense promise for the development of next-generation therapeutics to address a wide range of human diseases.

References

- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NF-kB pathway overview | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-Pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Pyrrolidineethanol (CAS No. 2955-88-6), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound in various solvents is critical for its application in organic synthesis, formulation development, and purification processes. This document details its solubility profile, outlines standard experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Concepts in Solubility

This compound, also known as N-(2-Hydroxyethyl)pyrrolidine, possesses both a hydrophilic hydroxyl group (-OH) and a tertiary amine within a pyrrolidine ring. This bifunctional nature dictates its solubility behavior. The hydroxyl group can participate in hydrogen bonding with protic solvents, while the nitrogen atom can act as a hydrogen bond acceptor. The overall solubility is a balance between the polarity imparted by these functional groups and the nonpolar hydrocarbon backbone.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding has been established through various sources. The following table summarizes the available solubility information.

| Solvent | Formula | Type | Solubility of this compound | Citation(s) |

| Water | H₂O | Protic, Polar | Moderate to easily soluble; Partly miscible | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | ≥ 10 mg/mL (for a related salt) | |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble (based on general descriptions and data for related compounds) | |

| Methanol | CH₃OH | Protic, Polar | Expected to be soluble | |

| Chloroform | CHCl₃ | Aprotic, Nonpolar | Soluble (based on general descriptions) | |

| Acetone | (CH₃)₂CO | Aprotic, Polar | Expected to be soluble | |

| Benzene | C₆H₆ | Aprotic, Nonpolar | Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Nonpolar | Soluble | |

| Petroleum Ether | Mixture | Aprotic, Nonpolar | Insoluble (based on general compound class behavior) | [2] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound in a given solvent.

Shake-Flask Method (Adapted from OECD Guideline 105)

1. Principle:

This method involves equilibrating a surplus of the solute (this compound) with a known volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of this compound in the saturated solution is determined analytically.

2. Materials and Apparatus:

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge tubes with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

3. Procedure:

-

Preliminary Test: To estimate the approximate solubility, a small amount of this compound is added to a known volume of the solvent. The mixture is agitated and visually inspected for dissolution. This helps in determining the appropriate amount of substance to use in the main test to ensure an excess of undissolved solute.

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a centrifuge tube. The tube is sealed to prevent solvent evaporation. The mixture is then agitated in a thermostatically controlled shaker or water bath at a specified temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 48 hours, with periodic checks to ensure equilibrium has been established (i.e., the concentration in solution does not change over time).

-

Phase Separation: After equilibration, the undissolved this compound is separated from the saturated solution. This is typically achieved by centrifugation at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

-

Sample Preparation and Analysis: A known volume of the clear supernatant (the saturated solution) is carefully removed. The sample is then diluted as necessary with the appropriate solvent to fall within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a calibrated analytical instrument (e.g., GC with a Flame Ionization Detector or HPLC with a UV detector).

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive quantitative data remains a subject for further investigation, the information and protocols provided herein offer a solid basis for handling and applying this versatile compound in a research and development setting.

References

A Technical Guide to the Research Applications of 1-Pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidineethanol, also known as N-(2-Hydroxyethyl)pyrrolidine, is a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical development. Its unique structure, featuring a pyrrolidine ring and a primary alcohol, makes it a valuable intermediate for the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its synthesis, chemical properties, and its role as a key building block in the preparation of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature and is moderately soluble in water.[1] It exhibits basic properties due to the nitrogen atom within the pyrrolidine ring, which allows it to readily participate in various chemical reactions, including nucleophilic substitutions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2955-88-6 | [2] |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Boiling Point | 79-81 °C at 13 mmHg | [3] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4713 | [2] |

| Solubility | Partly soluble in water; soluble in alcohol, ether, and benzene. | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of pyrrolidine with a 2-haloethanol, such as 2-bromoethanol.

Experimental Protocol: Synthesis from Pyrrolidine and 2-Bromoethanol

This protocol is adapted from a method described in patent literature.[1]

Materials:

-

Pyrrolidine

-

2-Bromoethanol

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Methanol

Procedure:

-

Dissolve pyrrolidine (10 mmol) and 2-bromoethanol (4.0 mmol) in THF (10 ml).

-

Reflux the reaction mixture for 36 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography using a mixture of dichloromethane and methanol (10:1) as the eluent.

-

The final product is obtained as a brown oil.

Quantitative Data:

-

Yield: 83%[1]

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several commercially available drugs. Its primary utility lies in its ability to be incorporated into a larger molecule to modify its physicochemical properties, such as solubility and bioavailability.[5]

Synthesis of Diclofenac Epolamine

A prominent application of this compound is in the preparation of Diclofenac Epolamine, a non-steroidal anti-inflammatory drug (NSAID). The epolamine salt of diclofenac exhibits greater water solubility and improved skin absorption compared to other forms of the drug.[6]

Experimental Protocol: Preparation of Diclofenac Epolamine

This protocol is based on a method detailed in a patent for the preparation of Diclofenac Epolamine.[7]

Materials:

-

Sodium Diclofenac

-

Ethyl Acetate

-

1-(2-hydroxyethyl)pyrrolidine

Procedure:

-

Start with a solution of sodium diclofenac in an organic solvent such as ethyl acetate.

-

Distill the organic phase to remove some of the solvent.

-

Add 1-(2-hydroxyethyl)pyrrolidine (e.g., 27.4 g) to the concentrated solution at a temperature of 50 °C.

-

The product will begin to precipitate.

-

Filter the precipitate under vacuum at a temperature of 0-5 °C.

-

Dry the final product at 40 °C overnight.

Quantitative Data:

-

Yield: 86.2%[7]

Diagram 2: Synthesis of Diclofenac Epolamine

Caption: Workflow for the synthesis of Diclofenac Epolamine.

Biological Activity and Toxicological Profile

While this compound is primarily utilized as a synthetic intermediate, understanding its inherent biological activity and toxicological profile is crucial for safe handling and for predicting the properties of its derivatives.

Pharmacological Activity

Direct pharmacological studies on this compound are limited. Its primary role in medicinal chemistry is as a building block to enhance the properties of active pharmaceutical ingredients.[5] The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to their interaction with various biological targets. However, the specific pharmacological effects of this compound itself have not been extensively characterized.

Toxicological Data

Table 2: Acute Toxicity of 1-Methyl-2-pyrrolidineethanol

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1800 mg/kg | [8] |

It is important to note that this data is for a related compound and should be used with caution for this compound. Standard safety precautions should always be followed when handling this chemical.

Analytical Methods

The analysis of this compound, both as a starting material and as a component of a final product, is essential for quality control in research and manufacturing. A general workflow for the analysis of such a compound in a biological matrix is outlined below.

Diagram 3: General Analytical Workflow

References

- 1. N-(2-Hydroxyethyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(2-Hydroxyethyl)pyrrolidine 97 2955-88-6 [sigmaaldrich.com]

- 3. chemodex.com [chemodex.com]

- 4. N-(2-Hydroxyethyl)pyrrolidine, 97% | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2010069397A1 - Process for the preparation of diclofenac epolamine - Google Patents [patents.google.com]

- 7. WO2010069397A1 - Process for the preparation of diclofenac epolamine - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)ethanol: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2-(pyrrolidin-1-yl)ethanol, a versatile heterocyclic compound with significant applications in the pharmaceutical industry. The document details its discovery and historical context, common synthetic methodologies with experimental protocols, and its physicochemical properties. A significant focus is placed on its role as a crucial component of the non-steroidal anti-inflammatory drug (NSAID), Diclofenac Epolamine. The mechanism of action of Diclofenac, involving the inhibition of the cyclooxygenase (COX) pathway and subsequent reduction in prostaglandin synthesis, is elucidated with a corresponding signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction

2-(Pyrrolidin-1-yl)ethanol, also known as N-(2-hydroxyethyl)pyrrolidine or epolamine, is an organic compound featuring a pyrrolidine ring N-substituted with a hydroxyethyl group. Its unique structural combination of a cyclic amine and a primary alcohol imparts desirable physicochemical properties, such as enhanced water solubility and the ability to form stable salts with acidic drug molecules. These characteristics have made it a valuable building block in medicinal chemistry, most notably in the formulation of the widely used NSAID, Diclofenac Epolamine, where it improves the drug's solubility and bioavailability.[1]

Discovery and History

While a singular discovery paper for 2-(pyrrolidin-1-yl)ethanol is not readily identifiable, its synthesis falls within the broader, well-established field of N-alkylation of cyclic amines. The fundamental reactions for its preparation, such as the reaction of pyrrolidine with ethylene oxide or 2-chloroethanol, were developed in the early to mid-20th century as part of the expansion of synthetic organic chemistry.[2][3] The compound gained significant prominence with the development of Diclofenac Epolamine, a salt of the NSAID diclofenac. This development was driven by the need to improve the physicochemical properties of diclofenac for topical and other formulations.[4] The use of 2-(pyrrolidin-1-yl)ethanol as the counter-ion proved effective in enhancing the drug's solubility and permeability.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(pyrrolidin-1-yl)ethanol is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [5] |

| Molecular Weight | 115.17 g/mol | [5] |

| CAS Number | 2955-88-6 | [6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 79-81 °C at 13 mmHg | [7] |

| Density | 0.985 g/mL at 25 °C | [7] |

| Refractive Index | 1.4713 | |

| Solubility | Soluble in water, alcohol, ether, and benzene. | [7] |

| Flash Point | 133 °F | [7] |

Synthesis and Experimental Protocols

The synthesis of 2-(pyrrolidin-1-yl)ethanol is typically achieved through the nucleophilic substitution reaction of pyrrolidine with a two-carbon electrophile containing a hydroxyl group or its precursor. Two common methods are detailed below.

Synthesis via Reaction with 2-Chloroethanol

A straightforward and common method for the synthesis of 2-(pyrrolidin-1-yl)ethanol involves the reaction of pyrrolidine with 2-chloroethanol. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride ion.

Experimental Protocol:

-

Reaction Setup: To a solution of pyrrolidine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add potassium carbonate (1.5 equivalents) as a base.

-

Addition of Reagent: Slowly add 2-chloroethanol (1.1 equivalents) to the reaction mixture at room temperature with stirring.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure 2-(pyrrolidin-1-yl)ethanol.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Synthesis via Ring-Opening of Ethylene Oxide

Another efficient method involves the nucleophilic ring-opening of ethylene oxide by pyrrolidine. This reaction is typically carried out under controlled temperature conditions.[2]

Experimental Protocol:

-

Reaction Setup: In a pressure-resistant vessel, place a solution of pyrrolidine (1.0 equivalent) in a suitable solvent like methanol.

-

Addition of Reagent: Cool the solution in an ice bath and carefully introduce a stoichiometric amount of liquid ethylene oxide.

-

Reaction Conditions: Seal the vessel and allow the reaction mixture to warm to room temperature, followed by heating to 50-60 °C for several hours.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to obtain 2-(pyrrolidin-1-yl)ethanol.

-

Characterization: Confirm the identity and purity of the product using appropriate spectroscopic techniques.

Applications in Drug Development: The Case of Diclofenac Epolamine

The primary pharmaceutical application of 2-(pyrrolidin-1-yl)ethanol is as a counter-ion for the non-steroidal anti-inflammatory drug (NSAID) diclofenac, forming the salt Diclofenac Epolamine.[4] Diclofenac itself is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[8] However, the free acid form of diclofenac has poor water solubility.

By forming a salt with the hydrophilic base 2-(pyrrolidin-1-yl)ethanol, the resulting Diclofenac Epolamine exhibits significantly improved aqueous solubility and membrane permeability.[4] This enhancement is crucial for the development of effective topical formulations, such as patches and gels, allowing for localized drug delivery to the site of inflammation with reduced systemic side effects.[4]

Signaling Pathway: Inhibition of Prostaglandin Synthesis by Diclofenac